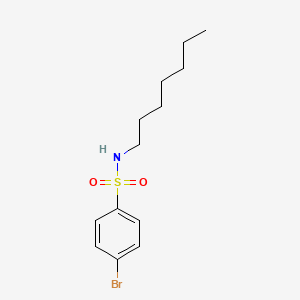

4-bromo-N-heptylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-N-heptylbenzenesulfonamide” is a chemical compound that is structurally related to various benzenesulfonamide derivatives . These compounds are known for their diverse applications, including their use as plasticizers and their potential for exhibiting biological activities such as enzyme inhibition .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation of the sulfonamide .Molecular Structure Analysis

The molecular structure and conformation of sulfonamide compounds have been characterized using various spectroscopic techniques and crystallographic analysis . For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions .Physical And Chemical Properties Analysis

The physical form of related compounds like “4-Bromo-N-phenylbenzenesulfonamide” is solid . It is stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Potential

The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the significance of benzenesulfonamide derivatives in developing potential therapeutic agents against infections, such as HIV-1. The presence of active groups like pyridine, benzenesulfonyl, and bromine atom indicates their utility in drug development (Cheng De-ju, 2015).

Organic Synthesis and Catalysis

A study on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent showcases the role of sulfonamide derivatives in synthesizing benzonitriles, which are crucial in pharmaceutical intermediates. This illustrates the compound's relevance in organic synthesis and the production of pharmaceuticals (P. Anbarasan, H. Neumann, & M. Beller, 2011).

Enzyme Inhibition and Computational Studies

Research on new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated for enzyme inhibition potential reveals the applications of sulfonamide derivatives in biochemistry and pharmacology. These compounds were examined for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and α-glucosidase, providing insights into their potential therapeutic uses (N. Riaz, 2020).

Analytical Chemistry Applications

The development of new analytical methods using sulfonamide derivatives, such as the synthesis and applications of sodium N-bromo-p-nitrobenzenesulfonamide for titrating various chemical species, underscores the importance of these compounds in analytical chemistry. They serve as oxidizing titrants with applications in quantifying substances like ascorbic acid and glutathione (N. Gowda et al., 1983).

Anticancer Research

A study on dibenzenesulfonamides inducing apoptosis and autophagy pathways, along with their carbonic anhydrase inhibitory effects on various human carbonic anhydrase isoenzymes, highlights the potential anticancer effects of sulfonamide derivatives. These compounds demonstrated significant activity in inducing cell death pathways and inhibiting enzymes associated with cancer cell survival (H. Gul et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There is growing interest in metal-based sulfonamides and the Schiff base chemistry . The future prospects that could be explored to improve the research in the highly promising field of OLEDs are also discussed . The synthesis, characterization, and biological evaluation of some 4- ( (thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes have been reported .

Propiedades

IUPAC Name |

4-bromo-N-heptylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO2S/c1-2-3-4-5-6-11-15-18(16,17)13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMOSGJYMUFNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-heptylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)

![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![2-Ethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2823029.png)